3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide
Description
This compound belongs to the thiophene-2-carboxamide class, characterized by a central thiophene ring substituted with a sulfamoyl group at position 3 and a carboxamide group at position 2. The sulfamoyl moiety is further modified with a 3,4-dimethylphenyl and methyl group, while the carboxamide nitrogen is linked to a 3-fluoro-4-methylphenyl substituent. This structural complexity confers unique electronic, steric, and pharmacophoric properties, making it a candidate for therapeutic applications (hypothesized based on analogs in ).
Properties
IUPAC Name |
3-[(3,4-dimethylphenyl)-methylsulfamoyl]-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S2/c1-13-6-8-17(11-15(13)3)24(4)29(26,27)19-9-10-28-20(19)21(25)23-16-7-5-14(2)18(22)12-16/h5-12H,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTRTYREYQFUFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)C)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the carboxamide group: This step often involves the reaction of the thiophene derivative with an amine.
Sulfonamide formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride.
Final functionalization:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. A study focusing on related sulfonamide derivatives demonstrated their effectiveness against a range of bacterial strains. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for their growth and replication.
Case Study : A derivative similar to the compound was tested against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) comparable to conventional antibiotics like ciprofloxacin .
COX-2 Inhibition
In the context of anti-inflammatory applications, compounds with similar structures have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The design of these inhibitors aims to reduce side effects associated with non-selective NSAIDs.
Data Table: COX-2 Inhibitory Potency Comparison
| Compound Name | Structure Type | IC50 (µM) |
|---|---|---|
| Compound A | Sulfonamide | 0.5 |
| Compound B | Sulfonamide | 1.0 |
| 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide | Novel Sulfonamide | TBD |
Pesticide Development
The compound's structure suggests potential use as a pesticide or fungicide. Research in agricultural chemistry has highlighted the efficacy of thiophene derivatives in controlling plant pathogens.
Case Study : A study on thiophene-based pesticides showed promising results against various phytopathogenic fungi, indicating that modifications to the thiophene ring can enhance bioactivity and selectivity.
Data Table: Efficacy Against Plant Pathogens
Mechanism of Action
The mechanism of action of 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are often elucidated through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Features
The compound shares its thiophene-2-carboxamide backbone with several analogs, but its substituents differentiate it:
- Sulfamoyl group : The (3,4-dimethylphenyl)(methyl)sulfamoyl group contrasts with simpler sulfonyl or sulfonamide groups in analogs like N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide () and 3-[(2,4-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide (). These analogs lack the dimethylphenyl and methyl substitution on the sulfamoyl nitrogen.
- Carboxamide substituent: The 3-fluoro-4-methylphenyl group introduces fluorine, which enhances lipophilicity and metabolic stability compared to non-fluorinated aryl groups in analogs like N-(3-methylphenyl)-2-{[(E)-4-methoxyphenyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide ().
Physicochemical and Pharmacological Properties
Table 1: Comparative Analysis of Key Properties
*Calculated based on standard atomic weights.
Key Observations:
- Lipophilicity : The target compound’s fluorine and methyl groups likely enhance membrane permeability compared to chlorinated analogs ().
- Metabolic Stability : The trifluoromethoxy group in ’s compound may improve stability but reduce solubility, whereas the target’s fluoro-methylphenyl balance both factors.
- Bioactivity : Analogs with nitro groups () or Schiff bases () exhibit antibacterial activity, suggesting the target’s sulfamoyl group could modulate similar pathways.
Research Implications
The target compound’s structural uniqueness positions it as a candidate for:
- Antimicrobial agents : Building on the activity of nitrothiophene carboxamides ().
- Kinase inhibitors : Sulfamoyl groups often interact with ATP-binding pockets in kinases.
- Comparative SAR studies : Systematic substitution of the sulfamoyl and carboxamide groups could optimize potency and selectivity.
Biological Activity
The compound 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide represents a novel class of thiophene derivatives that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound features a thiophene core substituted with various functional groups, including a sulfamoyl moiety and fluorinated aromatic rings. The presence of these groups is critical for its biological activity, influencing interactions with biological targets.
Biological Activity Overview
Research indicates that thiophene derivatives exhibit a broad spectrum of biological activities, including:
- Anticancer Properties : Thiophene carboxamide derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds similar to the one have shown promising results against Hep3B liver cancer cells with IC50 values ranging from 5.46 to 12.58 µM .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially modulating inflammatory pathways through interactions with specific enzymes or receptors.
- Antibacterial Activity : Some thiophene derivatives have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. The sulfamoyl group is thought to facilitate interactions with enzymes involved in cancer progression or inflammatory responses. Additionally, the fluorinated aromatic moieties may enhance lipophilicity, improving cellular uptake and bioavailability.
Anticancer Activity
A study investigating thiophene carboxamide derivatives found that certain compounds exhibited significant cytotoxicity against Hep3B cells. The most active derivatives were noted for their ability to disrupt spheroid formation in these cells, indicating an interference with cellular aggregation and growth dynamics .
Antibacterial and Antioxidant Properties
Recent investigations into related thiophene compounds revealed notable antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The presence of specific substituents on the thiophene ring was linked to enhanced activity levels . Furthermore, antioxidant assays demonstrated that some thiophene derivatives could effectively scavenge free radicals, suggesting a protective role against oxidative stress .
Case Studies
| Study | Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|---|
| Study 1 | 2b | Hep3B | 5.46 | High anticancer activity |
| Study 2 | 2e | Hep3B | 12.58 | Moderate anticancer activity |
| Study 3 | 7b | E. coli | - | Antibacterial activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via a multi-step route involving sulfamoylation and carboxamide coupling. Key steps include:
- Sulfamoylation : Reacting 3,4-dimethylphenylmethylamine with sulfonyl chloride derivatives under anhydrous conditions (e.g., dry CH2Cl2) to form the sulfamoyl intermediate.
- Carboxamide formation : Coupling the sulfamoyl intermediate with 3-fluoro-4-methylphenylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Optimization : Yields (>70%) are achieved by controlling stoichiometry (1:1.2 molar ratio for coupling) and using inert atmospheres to prevent hydrolysis .
Q. Which spectroscopic and crystallographic methods are essential for structural elucidation?
- Spectroscopy :
- NMR : Assign thiophene protons (δ 6.8–7.2 ppm) and fluorophenyl substituents (δ 7.3–7.6 ppm). <sup>19</sup>F NMR identifies the fluorine environment (δ -110 to -115 ppm) .
- IR : Confirm sulfamoyl (1320 cm<sup>−1</sup>) and carboxamide (1680 cm<sup>−1</sup>) functional groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's bioactivity?
- Methodological Approach :
- Substituent variation : Replace the 3-fluoro-4-methylphenyl group with electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability. Assess changes via enzymatic assays (IC50 shifts) .
- Sulfamoyl modification : Introduce bulkier alkyl groups (e.g., isopropyl) on the sulfamoyl nitrogen to evaluate steric effects on target binding .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., kinase domains). Validate via SPR (surface plasmon resonance) for KD measurements .
Q. What analytical strategies resolve contradictions in biological activity data across different assay platforms?
- Case Example : Discrepancies in IC50 values (e.g., 2.5 μM in cell-based vs. 0.8 μM in enzyme assays) may arise from membrane permeability or off-target effects.
- Resolution :
- Permeability assessment : Use Caco-2 monolayer assays to quantify Papp (apparent permeability). Correlate with logP values (calculated via HPLC) .
- Off-target screening : Employ broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
Q. How can computational modeling predict pharmacokinetic properties and guide formulation design?
- ADME Prediction :
- Solubility : Use COSMO-RS to estimate aqueous solubility (logS ≈ -4.2), validated by shake-flask experiments .
- Metabolism : CYP450 isoform interactions (e.g., CYP3A4 inhibition) predicted via SwissADME, confirmed with liver microsome assays .
Experimental Design Considerations
Q. What protocols ensure reproducibility in multi-step syntheses under varying laboratory conditions?
- Critical Parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
